![molecular formula C13H20FNO2 B1474124 2-(3,4-Diethoxyphenyl)-2-fluoropropan-1-amine CAS No. 1707606-81-2](/img/structure/B1474124.png)
2-(3,4-Diethoxyphenyl)-2-fluoropropan-1-amine
Overview
Description
“2-(3,4-Diethoxyphenyl)-2-fluoropropan-1-amine” is a synthetic compound. It belongs to the class of organic compounds known as phenethylamines, which are compounds containing a phenethyl portion, which consists of a phenyl group substituted at the second position by an ethan-1-amine .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a new method for the synthesis of 6,7-dimethoxy-3,4-dihydroisoquinoline based on the reaction of 2-(3,4-dimethoxyphenyl)ethan-1-amine (homoveratrylamine) with aliphatic nitro compounds in polyphosphoric acid (PPA) was developed .
Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not documented, similar compounds have been used in various chemical reactions. For example, a depside derivative was synthesized through a facile approach in high yields .
Scientific Research Applications
Chemical Synthesis and Regioselectivity : Studies have shown methodologies for the synthesis of functionalized β-fluoro amines, which are important intermediates in organic synthesis. The regioselective ring-opening of aziridinium salts by bromide and fluoride ions can lead to the synthesis of 2-amino-1-fluoropropanes, indicating potential routes for synthesizing compounds like 2-(3,4-Diethoxyphenyl)-2-fluoropropan-1-amine and exploring their chemical behavior and applications in synthesis (D’hooghe & Kimpe, 2006).
Pharmacological Studies : The modification of phenethylamine structures, including those with methoxy groups, has been studied for their potential psychotomimetic activities, suggesting that derivatives like this compound might have applications in neurological or pharmacological research (Zweig & Castagnoli, 1977).
Sensory Applications : Research into optically active compounds and their use as enantioselective fluorescent detectors for amino alcohols and metal cations indicates that compounds like this compound could have applications in the development of sensory devices or as molecular probes in analytical chemistry (Shaferov et al., 2020).
Antitumor Research : The development of amino acid prodrugs of antitumor agents and the study of their mechanisms and efficacy in preclinical models suggest a potential research avenue for compounds like this compound in the field of medicinal chemistry and oncology (Bradshaw et al., 2002).
Catalysis and Reaction Studies : The amination of alcohols and other substrates over supported catalysts, leading to the production of amino alcohols, highlights the relevance of studying compounds like this compound in the context of catalytic processes and reaction mechanism elucidation (Bassili & Baiker, 1990).
Safety and Hazards
Mechanism of Action
Target of action
Compounds with similar structures, such as Tetomilast , are known to target cAMP-specific 3’,5’-cyclic phosphodiesterase 4D in humans . This enzyme plays a crucial role in intracellular signal transduction.
Mode of action
The interaction of these compounds with their targets often involves binding to the active site of the enzyme, which can inhibit its activity and lead to changes in cellular signaling .
Biochemical pathways
The inhibition of cAMP-specific 3’,5’-cyclic phosphodiesterase 4D can affect the cAMP-dependent pathway, leading to changes in the levels of cAMP in the cell and downstream effects on cellular signaling .
Result of action
The molecular and cellular effects of the compound’s action would depend on the specific cells and tissues where the target enzyme is expressed. Changes in cAMP levels can have wide-ranging effects on cellular function, including changes in gene expression, cell proliferation, and apoptosis .
Action environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of a compound. For example, certain compounds can be metabolized or degraded more quickly under specific conditions, which can affect their efficacy .
properties
IUPAC Name |
2-(3,4-diethoxyphenyl)-2-fluoropropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20FNO2/c1-4-16-11-7-6-10(13(3,14)9-15)8-12(11)17-5-2/h6-8H,4-5,9,15H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVNYIUHYJQRBTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C)(CN)F)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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